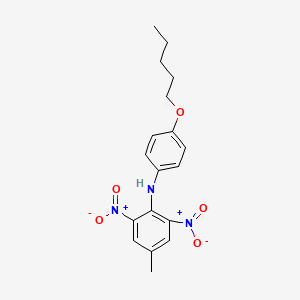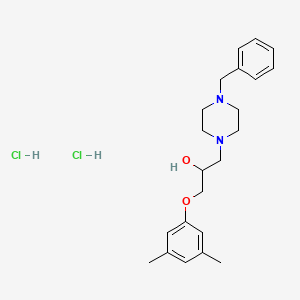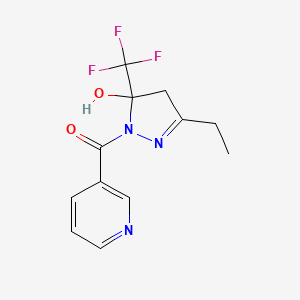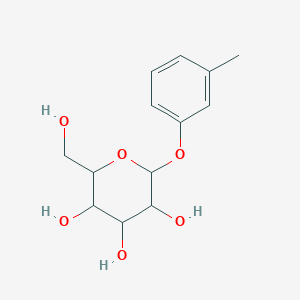
4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline is a complex organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. The compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline typically involves the nitration of aniline derivatives followed by the introduction of the pentoxyphenyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration process. The subsequent steps may involve the use of catalysts and specific temperature conditions to ensure the proper formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and controlled environments ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions
4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can lead to the formation of diamino derivatives.
科学研究应用
4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound may inhibit or activate certain enzymes, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,5-Dinitroaniline
Comparison
Compared to other dinitroanilines, 4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline is unique due to the presence of the pentoxyphenyl group. This additional substituent can influence its chemical properties, reactivity, and applications. For instance, the pentoxyphenyl group may enhance its solubility in organic solvents or alter its interaction with biological targets.
属性
IUPAC Name |
4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-3-4-5-10-26-15-8-6-14(7-9-15)19-18-16(20(22)23)11-13(2)12-17(18)21(24)25/h6-9,11-12,19H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXXVNRUFWGEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-acetamido-N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-4-methylsulfanylbutanamide](/img/structure/B4923140.png)

![1-(2,2-Dibenzylhydrazinyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4923146.png)
![N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4923153.png)
![5-Acetyl-4-(4-bromophenyl)-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4923159.png)
![4-chloro-N-[(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4923162.png)




![2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride](/img/structure/B4923203.png)


